![molecular formula C11H14N2 B1415218 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane CAS No. 1869673-80-2](/img/structure/B1415218.png)
1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane
Übersicht
Beschreibung
“1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a spiro[3.3]heptane structure, which is a type of spirocyclic compound that consists of two cyclopropane rings sharing a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the formation of the spiro[3.3]heptane structure. Pyridine derivatives can be synthesized through several methods, including the remodeling of (Aza)indole/Benzofuran skeletons . The synthesis of spirocyclic compounds often involves the use of cycloaddition reactions .Molecular Structure Analysis
The molecular structure of “1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane” would consist of a pyridine ring attached to a spiro[3.3]heptane structure. The exact structure would depend on the specific locations of the bonds and the spatial arrangement of the atoms .Chemical Reactions Analysis
The chemical reactions involving “1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane” would depend on the specific functional groups present in the compound. Pyridine rings can participate in various reactions, including electrophilic and nucleophilic substitutions . Spirocyclic compounds can undergo reactions such as ring-opening and ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane” would depend on its specific structure. For example, the presence of a pyridine ring would likely make the compound aromatic and potentially polar .Wissenschaftliche Forschungsanwendungen
Lipophilicity Modification
- Lowering Lipophilicity: Azaspiro[3.3]heptanes, including 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane, have been studied for their ability to lower lipophilicity in medicinal compounds, making them less lipophilic than morpholines, piperidines, and piperazines (Degorce, Bodnarchuk, & Scott, 2019).
Antibacterial Activity
- Potent Antibacterial Activity: Certain azaspiro[3.3]heptanes have shown significant antibacterial activity, particularly against Gram-negative bacteria (Park, Jung, Cho, & Oh, 2008).
Drug Design and Synthesis
- Design and Synthesis in Drug Discovery: Azaspiro[3.3]heptanes have been utilized in the design and synthesis of various compounds, such as JAK1-selective inhibitors and antibacterial agents, indicating their versatility in drug design (Chough et al., 2018); (Odagiri et al., 2013).
Structural Applications in Chemistry
- Diversity-Oriented Synthesis: Azaspirocycles, including 1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane, are used in diversity-oriented synthesis, offering novel building blocks for drug discovery (Wipf, Stephenson, & Walczak, 2004).
Novel Amino Acids Synthesis
- Amino Acid Analogues: Azaspiro[3.3]heptane-derived amino acids have been synthesized, adding to the family of sterically constrained amino acids for use in chemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Pharmacological Research
- Orexin Receptor Antagonists: Azaspiro[2.4]heptanes have been developed as orexin receptor antagonists, showing potential in pharmacological research (Stasi et al., 2013).
Chemoselective Transformations
- Chemoselective Synthesis: Spirocyclic oxetanes and azaspiroheptanes have been involved in chemoselective transformations, illustrating their utility in complex organic synthesis (Gurry, McArdle, & Aldabbagh, 2015).
Safety And Hazards
Zukünftige Richtungen
Future research on “1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane” could involve further exploration of its synthesis, properties, and potential applications. Given the prevalence of pyridine and spirocyclic structures in bioactive compounds, this compound could have potential uses in medicinal chemistry .
Eigenschaften
IUPAC Name |
3-pyridin-4-yl-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-4-11(5-1)8-13-10(11)9-2-6-12-7-3-9/h2-3,6-7,10,13H,1,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWMMAOYBPXTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)-2-azaspiro[3.3]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



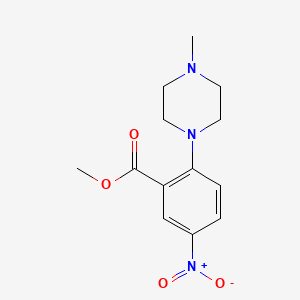



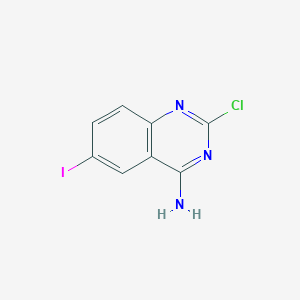

![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)

![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
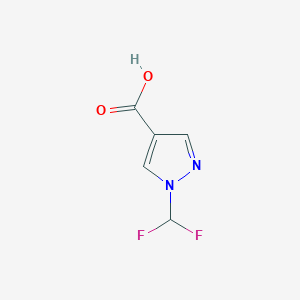
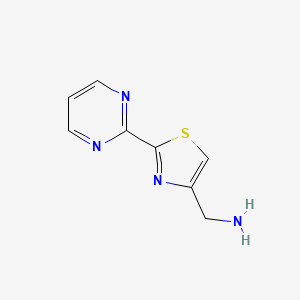
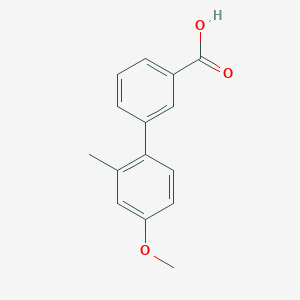
![N-{4-[(dimethylamino)methyl]phenyl}-4-fluorobenzamide](/img/structure/B1415158.png)